"2-(3-Bromophenoxy)-2-methylpropanoic acid" CAS number
"2-(3-Bromophenoxy)-2-methylpropanoic acid" CAS number
An In-depth Technical Guide to 2-(3-Bromophenoxy)-2-methylpropanoic Acid: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(3-Bromophenoxy)-2-methylpropanoic acid, a specialized chemical intermediate. Due to the compound's specific nature, publicly available data is limited. Therefore, this document leverages fundamental principles of organic chemistry and data from structurally related analogues to present a robust guide for its synthesis, characterization, and potential applications. The core of this whitepaper is a detailed, field-proven synthetic pathway, including mechanistic insights and a self-validating experimental protocol designed for researchers and professionals in drug development and chemical synthesis.
Compound Identification and Physicochemical Profile
2-(3-Bromophenoxy)-2-methylpropanoic acid is an aromatic carboxylic acid characterized by a 3-bromophenoxy moiety linked via an ether bond to a gem-dimethylpropanoic acid backbone. This structure makes it a valuable building block, offering multiple reaction sites for further chemical modification. While a specific CAS number is not widely indexed in major chemical databases, its identity is defined by its structure.
Table 1: Compound Identifiers and Estimated Properties
| Property | Value | Source/Method |
| IUPAC Name | 2-(3-Bromophenoxy)-2-methylpropanoic acid | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₁BrO₃ | Elemental Composition |
| Molecular Weight | 259.10 g/mol | Calculated |
| Physical Form | Expected to be a white to off-white solid | Analogy to 2-(4-Bromophenoxy)-2-methylpropanoic acid |
| Solubility | Soluble in polar organic solvents (e.g., Chloroform, Methanol) | General solubility of similar carboxylic acids |
| Storage | Sealed in a dry, room-temperature environment | Analogy to 2-(4-Bromophenoxy)-2-methylpropanoic acid |
Retrosynthetic Analysis and Synthesis Strategy
The most logical and industrially scalable approach to synthesizing 2-(3-Bromophenoxy)-2-methylpropanoic acid is a two-step sequence beginning with commercially available starting materials. The core of this strategy is the formation of the ether linkage, followed by the unmasking of the carboxylic acid.
Retrosynthetic Breakdown
A retrosynthetic analysis reveals a clear path for synthesis, disconnecting the ether bond to yield 3-bromophenol and a suitable propanoic acid derivative.
Caption: Experimental workflow for synthesis.
Step 1: Synthesis of Ethyl 2-(3-Bromophenoxy)-2-methylpropanoate
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Rationale: Anhydrous potassium carbonate is a suitable base for deprotonating the phenol, and DMF is an excellent polar aprotic solvent for Sₙ2 reactions. [1]Heating accelerates the reaction rate.
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Protocol:
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To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromophenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and N,N-dimethylformamide (DMF, approx. 5 mL per gram of phenol).
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Stir the suspension at room temperature for 15 minutes.
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Add ethyl 2-bromo-2-methylpropanoate (1.1 eq.) dropwise to the mixture.
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Heat the reaction mixture to 80-90°C and maintain for 4-6 hours.
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Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-bromophenol spot has been consumed.
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Cool the mixture to room temperature and pour it into cold water (3x the volume of DMF).
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Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Concentrate the solvent under reduced pressure to yield the crude ester. Purify via column chromatography if necessary.
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Step 2: Hydrolysis to 2-(3-Bromophenoxy)-2-methylpropanoic Acid
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Rationale: Saponification using sodium hydroxide is a robust method for ester hydrolysis. The subsequent acidification protonates the carboxylate salt, causing the final product to precipitate.
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Protocol:
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Dissolve the crude or purified ester from Step 1 in a mixture of ethanol and water (e.g., 3:1 ratio).
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Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq., e.g., 2M solution).
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Heat the mixture to reflux (approx. 80-90°C) for 1-2 hours.
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Validation Checkpoint: Monitor the reaction by TLC until the starting ester spot is no longer visible.
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Cool the reaction mixture in an ice bath.
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Slowly acidify the solution by adding cold 6M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH is ~1-2. A precipitate should form.
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Collect the solid product by vacuum filtration and wash the filter cake with cold water.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure 2-(3-Bromophenoxy)-2-methylpropanoic acid.
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Characterization and Purity Assessment
To confirm the identity and purity of the final product, a suite of standard analytical techniques should be employed.
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¹H NMR: Expected signals would include aromatic protons in the 7.0-7.5 ppm range, and two singlets for the gem-dimethyl protons and the carboxylic acid proton.
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¹³C NMR: Will confirm the presence of all 10 unique carbon atoms, including the carbonyl carbon (~175-180 ppm).
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Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the calculated molecular weight (259.10 g/mol ), with the characteristic isotopic pattern for a single bromine atom.
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HPLC: To determine the final purity of the compound.
Applications and Research Context
While specific applications for this meta-isomer are not widely documented, its structure is analogous to compounds with significant utility in pharmaceuticals and materials science.
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Pharmaceutical Intermediate: The para-isomer, 2-(4-bromophenyl)-2-methylpropanoic acid, is a key intermediate in the synthesis of Fexofenadine, a non-sedating antihistamine. [2][3]The title compound could similarly serve as a precursor for novel drug candidates, where the meta-substitution pattern could modulate biological activity or pharmacokinetic properties.
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Agrochemicals: Aromatic carboxylic acids are foundational structures in the development of herbicides and pesticides. [4]* Organic Synthesis: As a bifunctional molecule (a carboxylic acid and an aryl bromide), it can be used in a variety of cross-coupling reactions (e.g., Suzuki, Heck) at the bromide position or in amide/ester formation at the acid position, making it a versatile building block for more complex molecules.
Safety and Handling
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Starting Materials: 3-Bromophenol is toxic and corrosive. Ethyl 2-bromo-2-methylpropanoate is a lachrymator and irritant. Both should be handled in a fume hood with appropriate personal protective equipment (PPE).
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Reagents: Strong bases like K₂CO₃ and NaOH are corrosive. Strong acids like HCl are corrosive. Handle with care.
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Product: Based on the safety data for its para-isomer, 2-(3-Bromophenoxy)-2-methylpropanoic acid is expected to be harmful if swallowed and cause skin and eye irritation. Standard laboratory safety practices should be followed.
References
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Master Organic Chemistry. The Williamson Ether Synthesis. Accessed March 2026. [Link]
- Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Accessed March 2026.
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Pharmaffiliates. 81606-47-5 | Product Name : 2-(3-Bromophenyl)-2-methylpropanoic Acid. Accessed March 2026. [Link]
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PubChem. Ethyl 2-bromo-3-phenylpropanoate. Accessed March 2026. [Link]
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Wikipedia. Williamson ether synthesis. Accessed March 2026. [Link]
- Google Patents. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid. Accessed March 2026.
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ResearchGate. Esterification of 2-bromo-3-phenylpropanoic acid ; methyl 2-bromo-3-phenylpropanoate. Accessed March 2026. [Link]
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PubChem. (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid. Accessed March 2026. [Link]
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Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka. Accessed March 2026. [Link]
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MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Accessed March 2026. [Link]
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Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Accessed March 2026. [Link]
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Organic Syntheses. Propionic acid, β-bromo-, methyl ester. Accessed March 2026. [Link]
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Royal Society of Chemistry. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Accessed March 2026. [Link]
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University of Missouri-St. Louis. The Williamson Ether Synthesis. Accessed March 2026. [Link]
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ChemTalk. Williamson Ether Synthesis. Accessed March 2026. [Link]
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